molecular formula C9H8ClN5O2 B11860639 Acetamide, N-(9-acetyl-6-chloro-9H-purin-2-yl)- CAS No. 97965-44-1

Acetamide, N-(9-acetyl-6-chloro-9H-purin-2-yl)-

Cat. No.: B11860639
CAS No.: 97965-44-1
M. Wt: 253.64 g/mol
InChI Key: XFUAHBGSAKYMNK-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(9-acetyl-6-chloro-9H-purin-2-yl)acetamide typically involves the acetylation of 6-chloropurine derivatives. One common method includes the reaction of 6-chloropurine with acetic anhydride in the presence of a base such as pyridine . The reaction is carried out under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods

Industrial production of N-(9-acetyl-6-chloro-9H-purin-2-yl)acetamide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the product is subjected to rigorous quality control measures .

Chemical Reactions Analysis

Types of Reactions

N-(9-acetyl-6-chloro-9H-purin-2-yl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(9-acetyl-6-chloro-9H-purin-2-yl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex purine derivatives.

    Biology: Studied for its potential role in biochemical pathways and interactions with nucleic acids.

    Medicine: Investigated for its potential therapeutic properties, including anticancer and antiviral activities.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(9-acetyl-6-chloro-9H-purin-2-yl)acetamide involves its interaction with molecular targets such as enzymes and nucleic acids. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. Additionally, it can intercalate into DNA, disrupting the replication and transcription processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(9-acetyl-6-chloro-9H-purin-2-yl)acetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the acetyl and chloro groups enhances its reactivity and potential for various applications .

Properties

CAS No.

97965-44-1

Molecular Formula

C9H8ClN5O2

Molecular Weight

253.64 g/mol

IUPAC Name

N-(9-acetyl-6-chloropurin-2-yl)acetamide

InChI

InChI=1S/C9H8ClN5O2/c1-4(16)12-9-13-7(10)6-8(14-9)15(3-11-6)5(2)17/h3H,1-2H3,(H,12,13,14,16)

InChI Key

XFUAHBGSAKYMNK-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=NC2=C(C(=N1)Cl)N=CN2C(=O)C

Origin of Product

United States

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